![molecular formula C13H15F2NO4 B2926960 4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid CAS No. 1436426-38-8](/img/structure/B2926960.png)
4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid” is a chemical compound. It is the Boc protected form of 4-(Aminomethyl)benzoic Acid . It is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The synthesis involves simple rapid stirring of a mixture of the amine and di-tert-butyl dicarbonate (Boc 2 O) suspended in water at ambient temperature .Molecular Structure Analysis
The molecular structure of this compound involves a tert-butyloxycarbonyl (Boc) group which is used as a protecting group for amines in organic synthesis .Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .Wissenschaftliche Forschungsanwendungen
Dipeptide Synthesis
This compound is used in the synthesis of dipeptides . The tert-butyloxycarbonyl-protected amino acid ionic liquids derived from this compound have been used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Green Manufacturing
The compound plays a crucial role in the green manufacturing process . An effective approach to separate chiral (2S,4S)-1- (tert-butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ( (2S,4S)-TBMP)) from mixed (2S,4S)-TBMP and (2S,4R)-1- (tert-butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ( (2S,4R)-TBMP), an important intermediate for the anti-HCV drug Velpatasvir, was developed for the first time .
Antibacterial Activities
The compound has shown potential antibacterial activities . It has been screened in vitro at concentrations of 10 μg/disc for its antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Recyclability in Reactions
The compound has shown potential for recyclability in reactions . A recovery test indicated that the [emim] [Boc-Ala] can be recycled at least four times in the model reaction .
Thermodynamics Analysis
The compound has been used in the analysis of N-tert-Butoxy-Carboynl Anyhydride Formation Using Molecular . The changes in thermodynamics, revealed more about the changes in energy with conformation in the reaction indicating that emphasis should be put on the general trends in the reaction .
Wirkmechanismus
Target of Action
The compound “4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid” is primarily used as a reagent in the synthesis of indoleamide derivatives, which are known to act as EP2 antagonists . It is also used in the synthesis of aminopyridine-derived amides, which are inhibitors of nicotinamide phosphoribosyltransferase .
Mode of Action
The compound acts as a Boc-protected form of 4-(Aminomethyl)benzoic Acid . The Boc group is a protecting group used in organic synthesis, particularly for amines . The protection of amines is crucial in multi-step organic syntheses to prevent unwanted reactions. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
The compound plays a significant role in the synthesis of indoleamide derivatives and aminopyridine-derived amides . These derivatives are involved in various biochemical pathways. For instance, indoleamide derivatives act as EP2 antagonists, affecting the prostaglandin E2 (PGE2) pathway. On the other hand, aminopyridine-derived amides inhibit nicotinamide phosphoribosyltransferase, a key enzyme in the NAD+ salvage pathway .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability
Result of Action
The compound’s primary result of action is the synthesis of indoleamide derivatives and aminopyridine-derived amides . These derivatives have significant biological effects. Indoleamide derivatives, acting as EP2 antagonists, can modulate inflammatory responses, while aminopyridine-derived amides, as nicotinamide phosphoribosyltransferase inhibitors, can influence cellular energy metabolism .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and humidity, as it is recommended to be stored in a sealed container in a dry room . Additionally, the compound’s reactivity may be influenced by the pH and the presence of other substances in the reaction mixture .
Eigenschaften
IUPAC Name |
2,3-difluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-6-7-4-5-8(11(17)18)10(15)9(7)14/h4-5H,6H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBBSSWVACHQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=C(C=C1)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




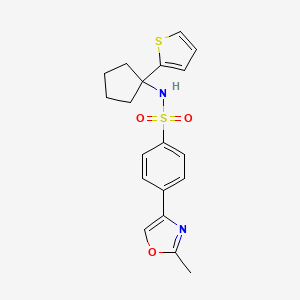
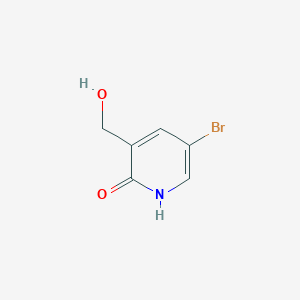
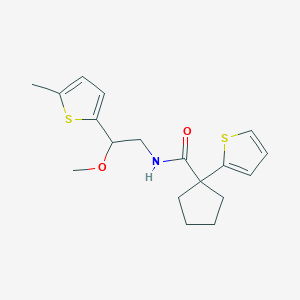
![N-(4-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2926890.png)
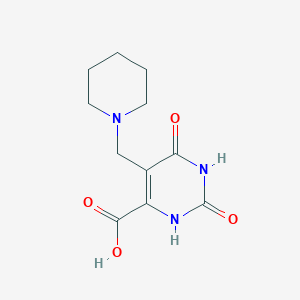

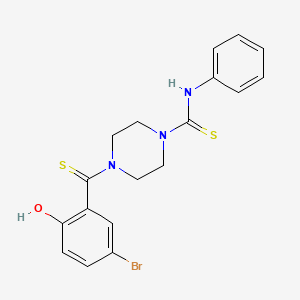


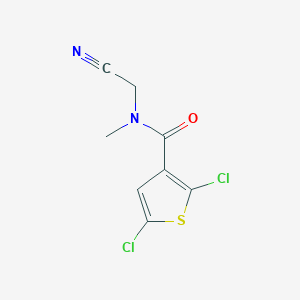
![1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2926899.png)